Fmoc-Ala-Ala-Asn(Trt)-OH
CAS No.:
Cat. No.: VC15887140
Molecular Formula: C44H42N4O7
Molecular Weight: 738.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H42N4O7 |
|---|---|
| Molecular Weight | 738.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
| Standard InChI | InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1 |
| Standard InChI Key | PMEYZYXHXRXGHF-HXUMPODJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Molecular Properties
Fmoc-Ala-Ala-Asn(Trt)-OH (CAS No. 1951424-92-2) is a tripeptide comprising two alanine residues and one asparagine residue. The Fmoc group protects the α-amino terminus of the N-terminal alanine, while the Trt group shields the side-chain carboxamide of asparagine. This dual protection scheme prevents undesired side reactions during peptide elongation .
Molecular Formula and Weight
The compound has a molecular formula of C₄₄H₄₂N₄O₇ and a molecular weight of 738.8 g/mol . Its structural complexity arises from the orthogonal protecting groups and the peptide backbone, which facilitate sequential deprotection and coupling in SPPS.
Stereochemical Configuration
All amino acids in Fmoc-Ala-Ala-Asn(Trt)-OH adopt the L-configuration, as confirmed by its IUPAC name:
(2S)-2-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanamido]-3-[(triphenylmethyl)carbamoyl]propanoic acid . This stereochemical purity ensures compatibility with biological systems and enzymatic processing.
Synthesis and Solid-Phase Peptide Assembly
The synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH follows standard Fmoc-based SPPS protocols, leveraging resin-bound intermediates and iterative coupling-deprotection cycles.
Stepwise Assembly Process
-
Resin Loading: A lysine-loaded resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, typically using HATU/HOAt as coupling reagents .
-
Fmoc Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling .
-
Coupling Reactions:
-
HATU/HOAt activates the carboxyl group of incoming Fmoc-amino acids.
-
Asparagine coupling (Fmoc-Asn(Trt)-OH) often requires triple coupling due to steric hindrance and hydrogen-bond-mediated aggregation .
-
Alanine residues exhibit higher coupling efficiency, typically requiring only single or double couplings .
-
-
Cleavage and Purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by purification via reverse-phase HPLC .
Challenges in Asparagine Incorporation
The Trt-protected asparagine side chain is prone to aggregation due to hydrogen bonding between the carboxamide and peptide backbone . This necessitates:
-
Extended coupling times (24–48 hours).
-
High dilution conditions to minimize intermolecular interactions.
Applications in Bioconjugation and Drug Development
Antibody-Drug Conjugates (ADCs)
Fmoc-Ala-Ala-Asn(Trt)-OH serves as a critical intermediate in synthesizing cleavable peptide linkers for ADCs. These linkers enable targeted drug release in tumor microenvironments, enhancing therapeutic efficacy while reducing off-target toxicity . For example, its derivative Fmoc-PEG₃-Ala-Ala-Asn(Trt)-PAB-PNP incorporates a polyethylene glycol (PEG) spacer to improve aqueous solubility .
Prodrug Platforms
The compound’s stability under physiological conditions makes it suitable for prodrug linkers, which remain inert until activated by specific enzymes (e.g., cathepsins) . This strategy is pivotal in optimizing pharmacokinetics for chemotherapeutic agents.
Antimicrobial Peptide Analogues
Recent studies have employed Fmoc-Ala-Ala-Asn(Trt)-OH in synthesizing analogues of antimicrobial peptides like burkholdine, where the Trt group ensures precise side-chain modification during SPPS .
Analytical Characterization and Quality Control
Spectroscopic Validation
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 739.8 [M+H]⁺ .
-
¹H-NMR: Characteristic signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.2–1.4 ppm (alanine methyl groups) .
Industrial and Research Considerations
Scalability and Cost
Large-scale production of Fmoc-Ala-Ala-Asn(Trt)-OH faces challenges due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume